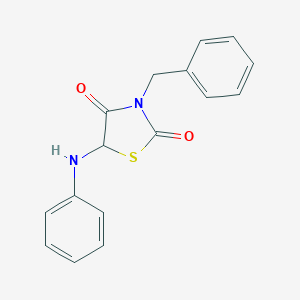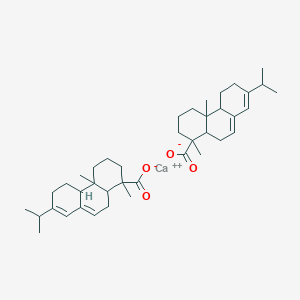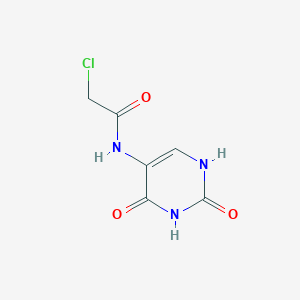![molecular formula C17H18Cl2N4O2 B228612 1-(3-Chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea](/img/structure/B228612.png)
1-(3-Chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea is a synthetic organic compound characterized by the presence of two chlorinated phenyl groups and a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea typically involves the reaction of 3-chloroaniline with isocyanates under controlled conditions. The process can be summarized as follows:
Step 1: 3-chloroaniline is reacted with a suitable isocyanate to form an intermediate carbamate.
Step 2: The intermediate carbamate undergoes further reaction with another molecule of 3-chloroaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also optimize the yield and purity of the final product.
化学反应分析
Types of Reactions
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism by which N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N’-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-(3-chlorophenyl)urea
- N-(3-{[(4-chloroanilino)carbonyl]amino}-2-naphthyl)-N’-(4-chlorophenyl)urea
- N’-(2-{[(3-chloroanilino)carbonyl]amino}cyclohexyl)-N-(3-chlorophenyl)urea
Uniqueness
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C17H18Cl2N4O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c18-12-4-1-6-14(10-12)22-16(24)20-8-3-9-21-17(25)23-15-7-2-5-13(19)11-15/h1-2,4-7,10-11H,3,8-9H2,(H2,20,22,24)(H2,21,23,25) |
InChI 键 |
QQPNIOFXHOWBEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B228546.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)

